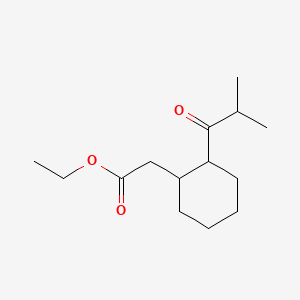

Ethyl 2-(2-methyl-1-oxopropyl)cyclohexaneacetate

Description

Ethyl 2-(2-methyl-1-oxopropyl)cyclohexaneacetate is a structurally complex ester featuring a cyclohexane ring substituted with both an ethyl acetate group and a 2-methyl-1-oxopropyl moiety.

The ethyl ester group may offer slower hydrolysis rates compared to methyl esters, while the ketone substituent introduces electrophilic reactivity.

Properties

CAS No. |

84812-66-8 |

|---|---|

Molecular Formula |

C14H24O3 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

ethyl 2-[2-(2-methylpropanoyl)cyclohexyl]acetate |

InChI |

InChI=1S/C14H24O3/c1-4-17-13(15)9-11-7-5-6-8-12(11)14(16)10(2)3/h10-12H,4-9H2,1-3H3 |

InChI Key |

UOHCVAKXGKIYPN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CCCCC1C(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes (branched alkenes) in the presence of an acid catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of 4-Nonylphenol involves large-scale alkylation processes using phenol and branched nonenes. The reaction is carried out in reactors designed to handle high temperatures and pressures, ensuring efficient production of the compound. The product is then purified through distillation and other separation techniques to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Nonylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.

Substitution: The hydroxyl group in 4-Nonylphenol can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Nonylphenol Ethoxylates: Formed through the oxidation of 4-Nonylphenol.

Various Derivatives: Formed through substitution reactions, depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-(2-methyl-1-oxopropyl)cyclohexaneacetate has shown promise in medicinal chemistry, particularly in drug formulation and development due to its favorable pharmacokinetic properties.

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications to the ester group enhance its efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli.

Cosmetic Industry

The compound is also explored for its applications in cosmetic formulations due to its emollient properties. It can be used in creams and lotions to enhance skin feel and stability.

- Skin Conditioning : Ethyl 2-(2-methyl-1-oxopropyl)cyclohexaneacetate acts as a skin-conditioning agent, improving the texture and moisture retention of topical formulations.

Synthetic Chemistry

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

- Building Block for Synthesis : It can be utilized in the synthesis of bioactive compounds and natural products, contributing to advancements in organic synthesis methodologies.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of ethyl 2-(2-methyl-1-oxopropyl)cyclohexaneacetate against several bacterial strains. The results demonstrated an MIC (Minimum Inhibitory Concentration) of approximately 128 µg/mL against S. aureus, indicating strong potential for further development into antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on human cancer cell lines revealed that ethyl 2-(2-methyl-1-oxopropyl)cyclohexaneacetate exhibited IC50 values in the low micromolar range, suggesting its potential as an anticancer agent. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways.

Mechanism of Action

4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and activating estrogen-responsive genes. This can lead to various biological effects, including disruption of endocrine function in both humans and wildlife .

Comparison with Similar Compounds

Key Observations:

Functional Groups: The target compound’s ketone group distinguishes it from analogs like diethyl butyrylmalonate (malonate backbone) and methyl 1-(methylamino)cyclohexanecarboxylate (amine salt). The ketone increases electrophilicity, enabling nucleophilic additions or reductions . Diisobutyryl peroxide’s peroxide bond (C₈H₁₄O₄) confers high reactivity, unlike the stable ester and ketone motifs in the target compound .

Ethyl esters (target) hydrolyze slower than methyl esters (e.g., Methyl 1-(methylamino)cyclohexanecarboxylate), impacting metabolic stability in biological systems .

Synthetic Utility :

- Diethyl butyrylmalonate’s dual ester groups make it a versatile precursor for Claisen condensations, whereas the target compound’s complexity may limit its role to specialized intermediates .

Research Findings

- Stability : The cyclohexane ring in the target compound enhances thermal and oxidative stability compared to aromatic analogs like 2-oxo-1,2-diphenylethyl derivatives, as evidenced by NMR data showing well-resolved cyclohexane proton signals (δ 1.06–1.73) .

- Reactivity : The ketone group (δ 176.12–176.29 in ¹³C NMR for similar compounds) suggests susceptibility to nucleophilic attack, aligning with reactivity trends in diisobutyryl peroxide but with reduced explosivity .

- Applications : The target’s lipophilicity and ester-ketone synergy make it a candidate for drug delivery systems or fragrance formulations, contrasting with diethyl butyrylmalonate’s role in polymer chemistry .

Biological Activity

Ethyl 2-(2-methyl-1-oxopropyl)cyclohexaneacetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article reviews the synthesis, biological evaluations, and relevant case studies that highlight its efficacy and mechanisms of action.

Synthesis

The synthesis of Ethyl 2-(2-methyl-1-oxopropyl)cyclohexaneacetate typically involves the reaction of cyclohexane derivatives with acetic acid derivatives under specific catalytic conditions. The exact synthetic route can vary, but it often includes esterification processes and may involve intermediates that enhance biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to Ethyl 2-(2-methyl-1-oxopropyl)cyclohexaneacetate exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating the antiproliferative activity of related compounds on human adenocarcinoma cell lines reported GI50 values in the low micromolar range, suggesting effective inhibition of cell growth. Specifically, compounds in this class demonstrated selective toxicity towards cancer cells over normal cells, with mechanisms involving disruption of tubulin polymerization and mitotic arrest in cancerous cells .

Table 1: Cytotoxicity Data for Related Compounds

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| IPE-3 | HCT 116 | 6.85 |

| IPE-7 | HCT 116 | 6.95 |

| IPE-8 | HCT 116 | 5.14 |

| IPE-16 | HCT 116 | 5.91 |

| IPE-19 | HCT 116 | 6.56 |

These findings indicate that Ethyl 2-(2-methyl-1-oxopropyl)cyclohexaneacetate and its analogues could serve as promising candidates for further development as anticancer agents.

Anti-inflammatory Effects

In addition to anticancer properties, the compound has been evaluated for anti-inflammatory activities. Studies have shown that related compounds can inhibit protein denaturation and protect erythrocytes from hemolysis, which are indicative of anti-inflammatory effects. The IC50 values for these activities were reported to be significant, suggesting that these compounds could be beneficial in treating inflammatory conditions .

Table 2: Anti-inflammatory Activity Data

| Extract/Compound | IC50 (μg/mL) |

|---|---|

| Sonchus maritimus extract | 334.369 |

| Diclofenac (control) | Varies |

Case Studies

Several case studies have highlighted the potential applications of Ethyl 2-(2-methyl-1-oxopropyl)cyclohexaneacetate in clinical settings:

- Cytotoxicity Against Liver Carcinoma : A study demonstrated significant cytotoxicity against HepG2 liver carcinoma cells with IC50 values ranging from 6 to 12 μg/mL for various analogues, indicating a robust therapeutic window .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may interact with tubulin at the colchicine binding site, thereby inhibiting microtubule polymerization and leading to cell cycle arrest in mitosis .

- In Vivo Studies : Preliminary in vivo studies have suggested that compounds with similar structures can reduce tumor size in xenograft models, further supporting their potential as anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.